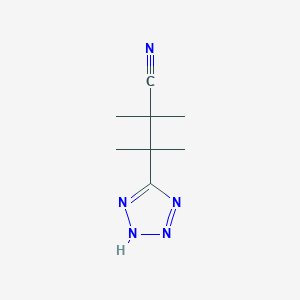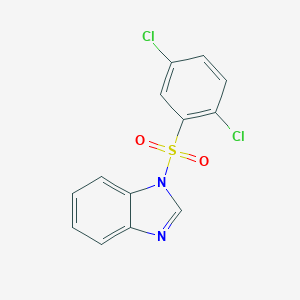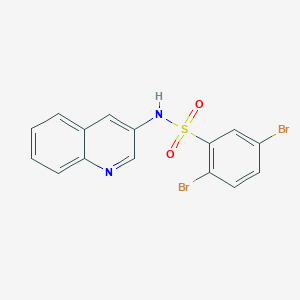![molecular formula C12H15N5O B360715 4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine CAS No. 312504-86-2](/img/structure/B360715.png)
4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine is a chemical compound that features a morpholine ring substituted with a phenyltetrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine typically involves the reaction of morpholine with a suitable phenyltetrazole derivative. One common method includes the nucleophilic substitution reaction where morpholine reacts with 5-phenyltetrazole under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor and antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Biological Studies: It is used in research to understand its interaction with biological molecules, such as DNA and proteins.
作用机制
The mechanism of action of 4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The phenyltetrazole moiety can act as a bioisostere, mimicking the behavior of other functional groups and facilitating binding to biological targets . This interaction can lead to inhibition or activation of specific pathways, depending on the context.
相似化合物的比较
Similar Compounds
- 4-(5-Phenyltetrazol-1-ylmethyl)-morpholine
- 1-Phenyl-1H-tetrazol-5-ylmethyl-morpholine
Uniqueness
4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
属性
CAS 编号 |
312504-86-2 |
|---|---|
分子式 |
C12H15N5O |
分子量 |
245.28g/mol |
IUPAC 名称 |
4-[(1-phenyltetrazol-5-yl)methyl]morpholine |
InChI |
InChI=1S/C12H15N5O/c1-2-4-11(5-3-1)17-12(13-14-15-17)10-16-6-8-18-9-7-16/h1-5H,6-10H2 |
InChI 键 |
IOBMFBXPJUNEJJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=NN=NN2C3=CC=CC=C3 |
规范 SMILES |
C1COCCN1CC2=NN=NN2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B360632.png)

![2-Methyl-5,7-bis(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B360643.png)
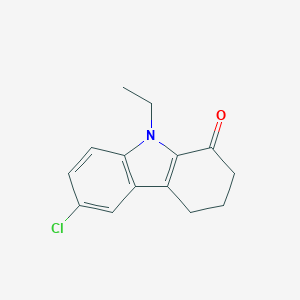
![N'-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyridine-4-carbohydrazide](/img/structure/B360662.png)
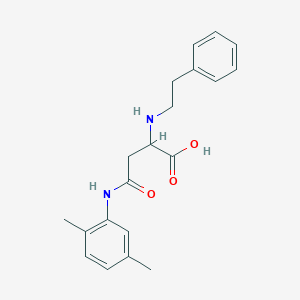
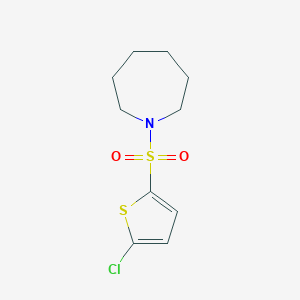
![3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B360699.png)
![N,N-Dimethyl-2-[(3-oxo-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B360702.png)
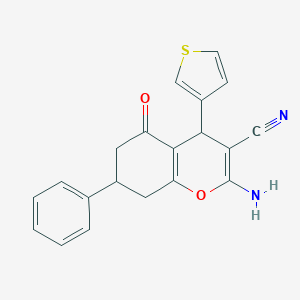
![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B360719.png)
